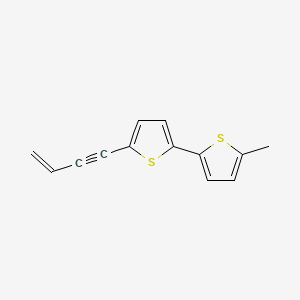
2,2'-Bithiophene, 5-(3-buten-1-ynyl)-5'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- is a member of the class of 2,2’-bithiophenes This compound is characterized by the presence of a 3-buten-1-ynyl group at position 5 and a methyl group at position 5’ of the bithiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- typically involves the coupling of 2,2’-bithiophene with appropriate alkynyl and alkenyl reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the 3-buten-1-ynyl group. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the 3-buten-1-ynyl and methyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound without the 3-buten-1-ynyl and methyl substitutions.
5-(3-buten-1-ynyl)-2,2’-bithiophene: Similar structure but lacks the methyl group at position 5’.
5-methyl-2,2’-bithiophene: Contains a methyl group but lacks the 3-buten-1-ynyl group.
Propiedades
Número CAS |
1137-83-3 |
|---|---|
Fórmula molecular |
C13H10S2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
2-but-3-en-1-ynyl-5-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C13H10S2/c1-3-4-5-11-7-9-13(15-11)12-8-6-10(2)14-12/h3,6-9H,1H2,2H3 |
Clave InChI |
OZUJLEZCMIGWSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(S2)C#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















